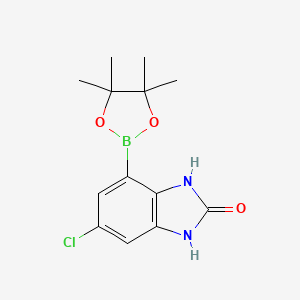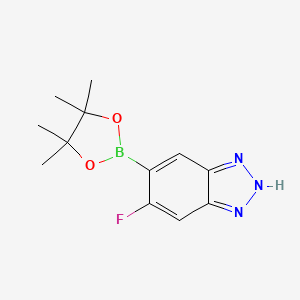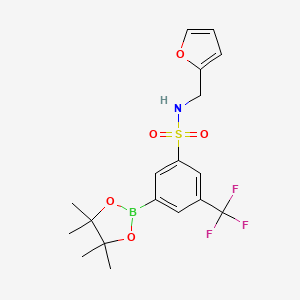
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is an organoboron compound that features a benzothiazole ring and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol typically involves the reaction of 1,3-benzothiazole-2-thiol with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium complex and conducted under inert atmosphere conditions to prevent oxidation. The general reaction scheme can be represented as follows:
Starting Materials: 1,3-benzothiazole-2-thiol, bis(pinacolato)diboron
Catalyst: Palladium complex (e.g., Pd(PPh3)4)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature (e.g., 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Aryl halides, palladium catalysts, bases (e.g., potassium carbonate)
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Reduced benzothiazole derivatives
Substitution: Aryl-substituted benzothiazole derivatives
Scientific Research Applications
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the unique optical properties of the benzothiazole ring.
Medicine: Explored for its potential as an enzyme inhibitor or ligand in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules that can interact with the thiol or boron groups.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting enzyme activity or altering receptor function. The boron group can also facilitate the formation of covalent bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is unique due to the presence of both a benzothiazole ring and a dioxaborolane group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S2/c1-12(2)13(3,4)17-14(16-12)8-5-6-10-9(7-8)15-11(18)19-10/h5-7H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKBIVJTMUZQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-amino-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B7952900.png)

![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B7952910.png)
![2-[2-(Ethanesulfonyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7952916.png)
